Lenalidomide-C4-NH2 hydrochloride
Description
Context of Immunomodulatory Imide Drugs (IMiDs) in Chemical Biology Research
Immunomodulatory Imide Drugs (IMiDs) are a class of compounds derived from thalidomide (B1683933). nih.gov This drug class, which includes lenalidomide (B1683929) and pomalidomide, exhibits a range of biological activities, including anti-inflammatory, anti-angiogenic, and immunomodulatory effects. nih.govbu.edu Initially, the precise mechanism of action for these pleiotropic effects was not fully understood. bu.edu
A landmark discovery in chemical biology revealed that IMiDs function by binding to Cereblon (CRBN), a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. researchgate.netnih.gov This binding event modulates the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). frontiersin.orgwikipedia.org This discovery of CRBN as the direct target of IMiDs was a pivotal moment, not only explaining their therapeutic effects in conditions like multiple myeloma but also paving the way for their use in a new technology. ommegaonline.orgresearchgate.netnih.gov
Overview of Proteolysis-Targeting Chimeras (PROTACs) Technology
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). wikipedia.orgnih.gov A PROTAC molecule is comprised of three distinct parts:
A ligand that binds to the target protein (POI).
A ligand that recruits an E3 ubiquitin ligase.
A chemical linker that connects the two ligands. acs.org
PROTACs function by creating a ternary complex between the POI and an E3 ligase. nih.gov This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase machinery to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a key component of the cell's UPS. frontiersin.orgwikipedia.org A key advantage of PROTACs is their catalytic mode of action; once the POI is degraded, the PROTAC is released and can engage another target protein molecule. wikipedia.org This technology allows for the targeting of proteins previously considered "undruggable" by conventional small molecule inhibitors. acs.orgnih.gov
Positioning of Lenalidomide-C4-NH2 Hydrochloride as a Key PROTAC Component
The knowledge that lenalidomide binds effectively to the CRBN E3 ligase makes it an ideal E3 ligase-recruiting ligand for PROTAC design. researchgate.netnih.gov this compound is a specifically engineered derivative of lenalidomide created for this purpose. medchemexpress.comtenovapharma.com It is a degrader building block, often referred to as an E3 ligase ligand-linker conjugate. medchemexpress.comabmole.com
The structure incorporates the core lenalidomide moiety, which ensures recruitment of the CRBN protein. medchemexpress.commedchemexpress.com The "-C4-NH2" portion signifies a 4-carbon alkyl linker terminating in a primary amine (-NH2) group. This terminal amine serves as a versatile chemical handle, allowing for straightforward conjugation to a linker attached to a ligand for a target protein. tenovapharma.com This strategic design makes this compound a foundational research chemical for synthesizing custom PROTACs aimed at degrading a wide variety of proteins. medchemexpress.com
Chemical and Biological Data
The utility of this compound is defined by its chemical properties and its demonstrated application in the creation of potent PROTACs.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 2435715-90-3 |
| Molecular Formula | C17H22ClN3O3 |
| Molecular Weight | 351.83 g/mol |
| Synonyms | Cereblon ligand 1 hydrochloride, Lenalidomide-4'-C4-amine HCl |
Data sourced from multiple chemical suppliers. tenovapharma.comaaronchem.com
Table 2: Example of a PROTAC Synthesized Using a Lenalidomide-Based Ligand
The following table details research findings for a PROTAC developed using a lenalidomide-based Cereblon ligand, demonstrating the practical application of this chemical scaffold.
| PROTAC | Target | Cell Line | Activity (IC50) | Reference |
| Compound 24 | Not Specified | RS4;11 (Acute Leukemia) | 0.98 nM | medchemexpress.com |
| Compound 24 | Not Specified | MOLM-13 (Acute Leukemia) | 13.7 nM | medchemexpress.com |
This table illustrates how a PROTAC (Compound 24), formed by linking a lenalidomide-based CRBN ligand to a protein-targeting ligand, exhibits potent activity in inhibiting the growth of specific cancer cell lines. medchemexpress.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[7-(4-aminobutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3.ClH/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22;/h3,5-6,14H,1-2,4,7-10,18H2,(H,19,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGHLNCBGNJWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Modification of Lenalidomide C4 Nh2 Hydrochloride
Fundamental Structural Relationship to Lenalidomide (B1683929) and Thalidomide (B1683933)
Lenalidomide-C4-NH2 hydrochloride is a derivative of lenalidomide, which itself is an analog of thalidomide. nih.govresearchgate.net These immunomodulatory drugs (IMiDs) share a core structure comprising a phthalimide (B116566) and a glutarimide (B196013) moiety. nih.gov The key distinction of lenalidomide from thalidomide is the addition of an amino group at the 4-position of the phthaloyl ring. researchgate.netnih.gov This structural modification enhances its potency and alters its side-effect profile. researchgate.netnih.gov
This compound further builds upon the lenalidomide scaffold by introducing a C4-amino (-C4-NH2) group. This addition serves as a crucial attachment point, or "exit vector," for further chemical modifications, particularly for the conjugation of linkers used in PROTACs. medchemexpress.com The hydrochloride salt form enhances the compound's solubility and stability for research and development purposes. medchemexpress.com
Synthesis Pathways for Lenalidomide and its Aminated Derivatives
The synthesis of lenalidomide typically involves the reduction of an appropriate nitrobenzene (B124822) precursor. nih.gov One common method utilizes a Pd/C-catalyzed hydrogenation to convert the nitro group to the 4-amino group of lenalidomide. nih.gov
The creation of aminated derivatives like this compound involves the selective functionalization of the 4-amino position of lenalidomide. nih.gov This can be achieved through alkylation reactions with linkers containing a terminal halogen (bromo or iodo) in the presence of a base like diisopropylethylamine (DIPEA). nih.gov Another approach involves the formation of an amide bond by reacting the 4-amino group with a linker containing a carboxylic acid functional group. nih.gov
A key challenge in these synthetic routes is to perform the derivatization chemoselectively at the 4-amino position without affecting other reactive sites on the molecule, such as the glutarimide ring, which can be sensitive to certain reaction conditions. researchgate.net
Role of the C4-NH2 Moiety as an Exit Vector for Derivatization
The C4-NH2 moiety in this compound is strategically positioned to act as an exit vector for derivatization. This primary amine provides a reactive handle for the attachment of various chemical linkers, which is a fundamental step in the synthesis of PROTACs. nih.govprecisepeg.com PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.govprecisepeg.combroadpharm.com
By functionalizing the C4-amino group, researchers can covalently attach a linker that will then be connected to a ligand for a specific POI. The nature of this linker is critical for the efficacy of the resulting PROTAC, influencing its stability, solubility, and ability to induce the formation of a productive ternary complex between the POI and the E3 ligase. nih.govprecisepeg.com
Design Principles for Linker Integration in PROTAC Architectures
Selection of Linker Length and Composition (e.g., PEGylation, piperazine (B1678402) moieties)
The length and composition of the linker are critical for achieving optimal ternary complex formation and subsequent protein degradation. wisc.edu Linkers that are too short may lead to steric hindrance between the target protein and the E3 ligase, while excessively long linkers may not effectively bring the two proteins into proximity. wisc.edu
Commonly used linker motifs include:
Polyethylene glycol (PEG) chains: These are frequently incorporated to enhance the water solubility and flexibility of the PROTAC molecule. precisepeg.commdpi.combroadpharm.com
Alkyl chains: These provide a simple and stable backbone for the linker. nih.govprecisepeg.com
Piperazine and piperidine (B6355638) moieties: These rigid structures can be included to increase the stability of the PROTAC and influence its conformational properties. nih.govprecisepeg.commdpi.com
The optimal linker is often determined empirically through the synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions. nih.gov
Functional Group Chemistry for Conjugation (e.g., amine reactivity with carboxylic acids, azide-alkyne cycloaddition)
The primary amine of this compound allows for a variety of conjugation chemistries to attach the linker. Common methods include:
Amide bond formation: The amine group can react with a carboxylic acid on the linker to form a stable amide bond. nih.govnih.gov
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a highly efficient and specific method for joining molecules. nih.govrsc.orgnih.govyoutube.com In this approach, the C4-amino group can be modified to an azide, which then reacts with an alkyne-functionalized linker to form a stable triazole ring. nih.govrsc.orgnih.govyoutube.com This method is widely used for its reliability and compatibility with a wide range of functional groups. nih.govrsc.orgnih.gov
Modular Synthesis Platforms for PROTAC Library Generation
The development of modular synthesis platforms has significantly accelerated the discovery of effective PROTACs. nih.gov These platforms allow for the rapid generation of libraries of PROTACs with diverse linkers and target protein ligands.
One strategy involves creating a "partial PROTAC library" where lenalidomide derivatives are pre-functionalized with a variety of linkers. nih.gov These linker-lenalidomide conjugates can then be readily coupled to different protein-of-interest ligands, enabling the systematic exploration of the impact of linker length, composition, and attachment geometry on PROTAC activity. nih.gov
Solid-phase synthesis has also emerged as a powerful tool for constructing PROTAC libraries. nih.gov By immobilizing a lenalidomide derivative on a solid support, various linkers and target ligands can be sequentially added in a controlled manner, facilitating purification and high-throughput synthesis. nih.gov
Molecular Mechanisms of Cereblon E3 Ligase Modulation by Lenalidomide C4 Nh2 Hydrochloride
Cereblon (CRBN) as the Principal E3 Ubiquitin Ligase Receptor
Cereblon (CRBN) is a crucial component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). nih.gov This complex plays a vital role in the ubiquitination process, which marks proteins for degradation by the proteasome. CRBN functions as the substrate receptor, responsible for recognizing and binding to specific proteins that are to be targeted for ubiquitination. drugbank.comyoutube.com Lenalidomide (B1683929) and its derivatives, including Lenalidomide-C4-NH2 hydrochloride, directly bind to CRBN. selleck.co.jpselleckchem.com This binding event is the initial and critical step that triggers the subsequent degradation of specific target proteins. The interaction between the glutarimide (B196013) moiety of the lenalidomide molecule and a hydrophobic pocket within CRBN is essential for this binding. nih.gov
Formation and Stabilization of the E3 Ligase-Compound-Target Ternary Complex
The binding of this compound to CRBN induces a conformational change in the protein, creating a new binding surface. This altered surface facilitates the recruitment of proteins that would not normally interact with the E3 ligase complex. nih.gov This results in the formation of a stable ternary complex, consisting of the CRL4^CRBN^ E3 ligase, the this compound compound, and a specific target protein (neosubstrate). nih.gov The compound essentially acts as a "molecular glue," bridging the interaction between the E3 ligase and the neosubstrate. nih.gov While CRBN and its neosubstrates may have a weak native interaction, the presence of the lenalidomide derivative significantly enhances their affinity, leading to a stable complex. chempartner.com This stabilization is crucial for the subsequent steps of the degradation process. Research has shown that the stability of this ternary complex is a key determinant of the efficiency of protein degradation. nih.gov
Induced Proximity Mechanism in Targeted Protein Degradation
The formation of the ternary complex brings the neosubstrate into close proximity with the E3 ubiquitin ligase machinery. This "induced proximity" is the core of the targeted protein degradation mechanism. dana-farber.org Once the neosubstrate is positioned correctly within the complex, it becomes a substrate for the E3 ligase. The ligase then facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the neosubstrate. This process, known as polyubiquitination, marks the target protein for recognition and subsequent degradation by the 26S proteasome, the cell's primary protein disposal system. nih.gov
Modulation of CRL4^CRBN^ E3 Ubiquitin Ligase Substrate Specificity
A key aspect of the mechanism of action of this compound is its ability to modulate the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase. wikipedia.org In its native state, the CRL4^CRBN^ complex targets a specific set of proteins for degradation. However, the binding of the lenalidomide derivative alters this specificity, redirecting the ligase to a new set of proteins, the neosubstrates. dana-farber.org This change in substrate selection is a direct consequence of the new binding interface created upon the formation of the CRBN-compound complex. nih.gov The specific chemical structure of the lenalidomide derivative can influence which neosubstrates are recruited, allowing for the potential design of molecules with tailored degradation profiles. nih.gov
Specificity of Neosubstrate Recruitment and Ubiquitination
The recruitment of neosubstrates to the CRL4^CRBN^ complex by this compound is highly specific. This specificity is determined by the molecular interactions between the compound, CRBN, and the neosubstrate within the ternary complex.
Degradation of Ikaros Family Zinc Finger Proteins (IKZF1, IKZF3)
Two of the most well-characterized neosubstrates of lenalidomide are the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3). nih.govnih.govecancer.org These are lymphoid transcription factors that are essential for the survival of multiple myeloma cells. nih.govecancer.org this compound, by binding to CRBN, induces the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3. selleck.co.jpselleckchem.comnih.gov The degradation of these transcription factors leads to the downregulation of key survival pathways in malignant B-cells, including the interferon regulatory factor 4 (IRF4) and MYC pathways. wikipedia.orgnih.gov The selective degradation of IKZF1 and IKZF3 is a primary mechanism behind the anti-myeloma activity of lenalidomide. nih.govecancer.org
Structure Activity Relationship Sar Studies of Lenalidomide C4 Nh2 Hydrochloride and Its Derivatives
Contributions of the Glutarimide (B196013) Ring to CRBN Binding Affinity
The glutarimide ring is a critical pharmacophore for the binding of lenalidomide (B1683929) and its derivatives to CRBN. nih.govnih.gov Structural studies have revealed that the glutarimide moiety fits into a hydrophobic pocket on the surface of CRBN, often referred to as the "tri-tryptophan pocket," formed by three tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN). nih.govyoutube.com This interaction is primarily mediated by a conserved set of hydrogen bonds. Specifically, the glutarimide ring forms hydrogen bonds with the backbone of His378 and Trp380 of CRBN. nih.gov The hydrophobic nature of the pocket further stabilizes the binding of the glutarimide ring through van der Waals interactions. nih.gov
The chirality of the carbon atom at the 3-position of the glutarimide ring also plays a role in CRBN binding, with the (S)-enantiomer generally exhibiting higher affinity than the (R)-enantiomer. nih.gov Any modifications to the glutarimide ring that disrupt these key interactions can significantly reduce or abolish CRBN binding affinity. For instance, replacing the glutarimide ring with other cyclic structures has been shown to decrease binding. nih.gov
| Modification to Glutarimide Ring | Effect on CRBN Binding | Reference |
| Replacement with branched 3,4-dialkoxyphenyl-containing moiety | Abolished CRBN binding | nih.gov |
| Chiral center at C3-carbon | (S)-enantiomer shows higher affinity | nih.gov |
Significance of the Phthalimide (B116566) Ring in Neosubstrate Recognition
While the glutarimide ring is the primary anchor for CRBN, the phthalimide ring of lenalidomide is instrumental in recruiting specific neosubstrates to the CRBN-lenalidomide complex. nih.govnih.gov The phthalimide ring itself does not make extensive direct contacts with CRBN but rather creates a new protein-protein interface that is recognized by the degron motifs of neosubstrates. nih.gov Different substitutions on the phthalimide ring can alter the shape and electrostatic properties of this interface, thereby dictating which neosubstrates are recruited and subsequently degraded.
For example, the presence of the amino group at the 4-position of the phthaloyl ring in lenalidomide is a key determinant of its neosubstrate profile, which includes transcription factors IKZF1 and IKZF3. nih.govresearchgate.net This amino group can form a hydrogen bond with the neosubstrate, stabilizing the ternary complex. rsc.org The removal or modification of this amino group can alter the neosubstrate specificity.
| Phthalimide Ring Feature | Role in Neosubstrate Recognition | Reference |
| Intact Phthalimide Moiety | Essential for ligand-induced degradation of IKZF1. | rsc.org |
| 4-Amino Group | Enhances recruitment of neosubstrates like IKZF1 and IKZF3. | researchgate.netrsc.org |
Impact of C4-Amino Group on CRBN-Substrate Interaction and Degradation Selectivity
The C4-amino group on the phthaloyl ring of lenalidomide is a defining feature that distinguishes it from its parent compound, thalidomide (B1683933), and significantly enhances its therapeutic efficacy. This amino group plays a crucial role in strengthening the interaction between the CRBN-lenalidomide complex and its neosubstrates. researchgate.netrsc.org
Specifically, the C4-amino group forms a water-mediated hydrogen bond with a glutamine residue (Q146) in the degron of the transcription factor IKZF1. youtube.comrsc.org This additional interaction stabilizes the ternary complex, leading to more efficient ubiquitination and degradation of IKZF1. The absence of this amino group in thalidomide results in weaker binding to IKZF1 and consequently, less potent degradation. rsc.org This highlights the critical role of the C4-amino group in determining the degradation selectivity and potency of lenalidomide.
| Compound | C4-Phthaloyl Substitution | Effect on IKZF1 Degradation | Reference | | --- | --- | --- | | Lenalidomide | Amino group (-NH2) | Potent degradation | researchgate.netrsc.org | | Thalidomide | No substitution | Weaker degradation | rsc.org |
Effects of Chemical Modifications at Other Positions on CRBN Binding and Neosubstrate Specificity
Modifications at other positions of the lenalidomide scaffold can further modulate CRBN binding and, more significantly, alter neosubstrate specificity. For instance, modifications at the 6-position of the phthalimide ring have been shown to be critical for controlling neosubstrate selectivity. nih.govnih.gov
A study demonstrated that a 6-fluoro substitution on lenalidomide led to the selective degradation of IKZF1, IKZF3, and CK1α, which are key targets in certain hematological cancers, while sparing other neosubstrates. nih.govnih.gov This suggests that even subtle electronic and steric changes on the phthalimide ring can have a profound impact on the topology of the neosubstrate-binding interface. These findings open avenues for designing next-generation degraders with tailored degradation profiles to maximize therapeutic benefit and minimize off-target effects.
| Modification Position | Substituent | Effect on Neosubstrate Selectivity | Reference | | --- | --- | --- | | 6-position of phthalimide ring | Fluoro (-F) | Selective degradation of IKZF1, IKZF3, and CK1α. | nih.govnih.gov | | 5-position of phthalimide ring | Hydroxy (-OH) | Induces degradation of SALL4. | researchgate.net |
Rational Design Paradigms for Optimized Degrader Potency and Selectivity
The detailed understanding of the SAR of lenalidomide has paved the way for the rational design of novel protein degraders with optimized potency and selectivity. acs.orgresearchgate.net One prominent strategy is the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as CRBN. researchgate.net Lenalidomide and its derivatives are frequently used as the CRBN-recruiting ligand in PROTAC design. By varying the linker length and attachment points on the lenalidomide scaffold, as well as the target-binding ligand, PROTACs can be engineered to degrade a wide range of proteins that were previously considered "undruggable." researchgate.net
Another emerging paradigm is the development of "molecular glue" degraders. These are small molecules, like lenalidomide, that induce a direct interaction between an E3 ligase and a neosubstrate. nih.gov Rational design of new molecular glues involves modifying the core lenalidomide structure to alter the neosubstrate-binding surface, thereby targeting new proteins for degradation. nih.gov For example, a recent study demonstrated that fusing an imide-based CRBN binding pharmacophore to a heterocyclic scaffold could lead to the identification of compounds that induce selective degradation of GSPT1. researchgate.net These approaches hold immense promise for the development of highly specific and potent therapeutics for a variety of diseases.
Preclinical and in Vitro Research Applications of Lenalidomide C4 Nh2 Hydrochloride
Utility as a Foundation for Novel PROTAC Development
Lenalidomide-C4-NH2 hydrochloride is a foundational building block for creating new PROTACs. nih.gov Its structure allows for the attachment of a linker molecule, which in turn is connected to a ligand that binds to a specific protein of interest. This modular design enables the systematic development of PROTACs against a wide array of protein targets. nih.gov The use of lenalidomide-based ligands is often favored in PROTAC design due to their favorable physicochemical properties and enhanced metabolic and chemical stability compared to other CRBN ligands like thalidomide (B1683933) and pomalidomide. nih.govnih.gov Researchers have successfully synthesized various PROTACs by attaching different linkers and target-binding ligands to the C4-amino position of the lenalidomide (B1683929) core. nih.govnih.gov
Evaluation of Protein Degradation Efficacy in Cellular Models
The primary function of PROTACs derived from this compound is to induce the degradation of specific target proteins within cells. The efficacy of these PROTACs is evaluated in various cellular models. For instance, PROTACs incorporating lenalidomide derivatives have been shown to induce the degradation of target proteins in a dose-dependent manner. nih.gov The degradation process is initiated by the formation of a ternary complex between the PROTAC, the target protein, and the CRBN E3 ligase, which leads to the ubiquitination of the target protein and its subsequent destruction by the proteasome. nih.govecancer.org
Studies on Antiproliferative Effects in Specific In Vitro Cancer Cell Lines
PROTACs developed using this compound have demonstrated significant antiproliferative effects in various cancer cell lines. A notable example is a PROTAC, referred to as "Compound 24" in a study, which was synthesized using a lenalidomide-based Cereblon ligand. This compound exhibited potent growth inhibition in acute leukemia cell lines. medchemexpress.com
| Cell Line | IC50 (nM) |
| RS4;11 (Acute Leukemia) | 0.98 |
| MOLM-13 (Acute Leukemia) | 13.7 |
These findings highlight the potential of this compound-based PROTACs as therapeutic agents for hematological malignancies. medchemexpress.com Furthermore, other lenalidomide-based PROTACs have shown dose-dependent antiproliferative effects on multiple myeloma cell lines. nih.gov
Investigations into Selective Degradation of Target Proteins in PROTAC Constructs
A key area of investigation is the ability of this compound-based PROTACs to selectively degrade specific target proteins. For example, PROTACs have been designed to target Bromodomain and Extra-Terminal (BET) proteins, which are implicated in cancer. researchgate.netnih.gov Studies have shown that these PROTACs can effectively induce the degradation of BET proteins. nih.govresearchgate.net
Moreover, research has focused on modifying the lenalidomide scaffold to control the selectivity of degradation. For instance, modifications at the 6-position of lenalidomide have been shown to influence the degradation selectivity for different "neosubstrates," which are proteins that are not the primary target of the PROTAC but are still degraded. researchgate.netnih.gov This ability to fine-tune selectivity is crucial for developing safer and more effective targeted protein degraders. nih.gov
Analysis of Effects on Cellular Processes
The degradation of target proteins by this compound-based PROTACs has significant downstream effects on various cellular processes.
Ubiquitination Cascades: By recruiting the CRBN E3 ligase, these PROTACs directly engage and modulate the ubiquitin-proteasome system. nih.govecancer.org This leads to the selective ubiquitination of target proteins, marking them for degradation. broadinstitute.orgnih.govnih.gov Lenalidomide itself has been shown to promote the CRBN-mediated ubiquitination and degradation of the lymphoid transcription factors IKZF1 and IKZF3. ecancer.orgnih.govnih.gov
Cell Cycle Regulation: The degradation of proteins that are critical for cell cycle progression can lead to cell cycle arrest. For example, lenalidomide has been observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle in chronic lymphocytic leukemia (CLL) cells. nih.gov This effect is mediated through a cereblon/p21-dependent mechanism. nih.gov The ubiquitin-proteasome system plays a crucial role in regulating the levels of key cell cycle proteins, and by hijacking this system, PROTACs can effectively halt cancer cell proliferation. nih.gov
Exploration in Non-Clinical In Vivo Disease Models
The antitumor activity of lenalidomide and its derivatives has been evaluated in various non-clinical in vivo disease models, particularly xenograft models where human cancer cells are implanted into immunodeficient mice.
In a xenograft model of human blastic NK cell lymphoma/blastic plasmacytoid dendritic cell neoplasm, treatment with lenalidomide resulted in a significant reduction in tumor cells in the peripheral blood, bone marrow, and spleen. nih.gov This was accompanied by an increase in apoptosis (programmed cell death) and a decrease in cell proliferation within the tumor. nih.gov
Another study using a multiple myeloma xenograft model demonstrated that the combination of lenalidomide with another agent, AT-101, significantly reduced tumor burden. nih.gov Similarly, in a diffuse large B-cell lymphoma xenograft model, lenalidomide treatment inhibited tumor growth. researchgate.net These in vivo studies provide crucial evidence for the anti-tumor efficacy of lenalidomide-based compounds and support their further development as cancer therapeutics. nih.govhaematologica.orgmdpi.com
Advanced Methodologies for Investigating Lenalidomide C4 Nh2 Hydrochloride
Computational Chemistry Approaches
Computational chemistry provides powerful in-silico tools to predict and analyze the behavior of molecules like Lenalidomide-C4-NH2 hydrochloride at an atomic level. These methods are instrumental in understanding its binding to target proteins and in guiding the design of new chemical entities.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govnih.gov For this compound, docking studies are essential to understand its interaction with Cereblon (CRBN), a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. scielo.org.zaresearchgate.net These simulations can predict the binding energy and the specific amino acid residues involved in the interaction, providing a rational basis for designing more potent ligands.
Docking Scores: Computational analyses can yield docking scores, which are numerical values representing the binding affinity. For instance, studies on lenalidomide (B1683929) and its analogs have shown favorable docking scores with target proteins, indicating stable binding. researchgate.net
Interaction Analysis: The analysis of docking results reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Lenalidomide-R | P-glycoprotein | -6.579 | PHE 336 |
| Pomalidomide-R | P-glycoprotein | -6.366 | - |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding and the conformational changes that may occur. scielo.org.zaresearchgate.net For this compound, MD simulations can be used to:
Assess Complex Stability: By simulating the complex in a physiological environment, researchers can evaluate its stability. The root-mean-square deviation (RMSD) of the protein backbone is often monitored to ensure the complex remains stable throughout the simulation. researchgate.net
Analyze Hydrogen Bonds: MD simulations allow for the detailed analysis of hydrogen bond networks between the ligand and the protein, which are crucial for binding affinity. scielo.org.zanih.gov
Understand Water's Role: These simulations can also reveal the role of water molecules in mediating or disrupting ligand-protein interactions. nih.gov
Studies on the interaction between lenalidomide and CRBN have demonstrated that the complex remains stable during simulations, with the formation of several persistent hydrogen bonds contributing to the binding affinity. scielo.org.za
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of lenalidomide, including this compound, 3D-QSAR models can be developed to:
Predict Biological Activity: Once a reliable QSAR model is established, it can be used to predict the activity of newly designed compounds before they are synthesized.
Guide Drug Design: These models provide insights into which structural features are important for activity, thereby guiding the modification of the lead compound to enhance its desired properties. researchgate.net
The development of lenalidomide itself was the result of modifying the structure of thalidomide (B1683933) to improve its immunomodulatory and antitumor activities. researchgate.net
Proteomics-Based Techniques for Target Identification and Validation
Proteomics, the large-scale study of proteins, offers powerful tools to identify the cellular targets of compounds like this compound and to understand their effects on cellular processes. nih.gov
Since this compound is designed to be a part of a PROTAC that induces protein degradation via the ubiquitin-proteasome system, a key method for its investigation is ubiquitination profiling using quantitative mass spectrometry. nih.govnih.gov This technique allows for the global and quantitative analysis of changes in protein ubiquitination upon treatment with the compound.
The general workflow involves:
Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are digested into peptides.
Enrichment of Ubiquitinated Peptides: Peptides containing the di-glycine remnant of ubiquitin are enriched using specific antibodies. nih.govnih.gov
LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry to identify and quantify the ubiquitination sites. nih.gov
This approach can reveal which proteins are targeted for degradation by the PROTAC containing this compound.
Affinity purification is a technique used to isolate proteins that bind to a specific ligand. nih.govnih.gov In the context of this compound, this method can be employed to identify its direct binding partners in a cellular context.
The process typically involves:
Immobilization: The Lenalidomide-C4-NH2 ligand is chemically attached to a solid support, such as chromatography beads. nih.gov
Incubation with Cell Lysate: The immobilized ligand is incubated with a cell lysate, allowing proteins that bind to the ligand to be captured.
Washing and Elution: Unbound proteins are washed away, and the bound proteins are then eluted.
Identification by Mass Spectrometry: The eluted proteins are identified using mass spectrometry.
Biochemical and Biophysical Assays
Advanced biochemical and biophysical assays are fundamental in characterizing the molecular interactions and functional consequences of compounds like this compound. These techniques allow for a detailed, quantitative understanding of how this Cereblon (CRBN) ligand participates in the formation of ternary complexes and subsequent ubiquitination events.
In Vitro E3 Ligase Activity Assays
In vitro E3 ligase activity assays are essential for directly measuring the ubiquitination of a target protein facilitated by a PROTAC incorporating this compound. These reconstituted biochemical assays confirm that the compound successfully brings the E3 ligase complex into proximity with the protein of interest, leading to its polyubiquitination.
The core principle involves combining purified components of the ubiquitin-proteasome system in a controlled environment. Key components typically include:
Ubiquitin (Ub): The small regulatory protein that is attached to substrates.
E1 Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
E2 Conjugating Enzyme: Receives activated ubiquitin from the E1 enzyme.
E3 Ligase Complex: In this context, the CRL4^CRBN^ complex, which provides substrate specificity.
Target Protein of Interest (POI): The protein targeted for degradation.
Test Compound: The PROTAC molecule containing the this compound moiety.
The reaction's progression is monitored by detecting the formation of polyubiquitinated target protein, often through immunoblotting with antibodies specific to the target protein or ubiquitin. A successful assay shows an increase in higher molecular weight species of the target protein, corresponding to the attachment of multiple ubiquitin molecules. Studies on the parent compound, lenalidomide, have demonstrated that its presence enhances the activity of the CRL4^CRBN^ E3 ubiquitin ligase complex towards its neosubstrates. nih.govnih.gov In vitro ubiquitination reactions have confirmed that the binding of lenalidomide to CRBN results in greater E1 and E2 ubiquitin ligase activity. nih.gov
Table 1: Components of a Typical In Vitro E3 Ligase Ubiquitination Assay
| Component | Role in Assay | Example |
| Energy Source | Drives the E1 activation step | Adenosine triphosphate (ATP) |
| Enzymes | Catalyze the ubiquitination cascade | Recombinant human E1, E2 (e.g., UBE2D2), E3 (CRL4^CRBN^) |
| Substrates | Proteins involved in the reaction | Ubiquitin, Target Protein of Interest (POI) |
| Test Article | Induces proximity between E3 and POI | PROTAC containing Lenalidomide-C4-NH2 |
| Detection Reagent | Visualizes the ubiquitinated POI | Anti-POI Antibody, Anti-Ubiquitin Antibody |
Protein-Protein Interaction Assays (e.g., Microscale Thermophoresis)
Protein-protein interaction (PPI) assays are critical for quantifying the binding affinities between the E3 ligase, the PROTAC, and the target protein. Lenalidomide and its derivatives function by stabilizing the interaction between CRBN and its neosubstrates. nih.gov Techniques like Microscale Thermophoresis (MST) provide a robust method for measuring these interactions in solution.
Microscale Thermophoresis (MST): This biophysical technique measures the directed movement of molecules along a temperature gradient. The thermophoretic movement of a molecule is sensitive to changes in its size, charge, and solvation shell. When a fluorescently labeled protein (e.g., CRBN or the target protein) is titrated with a binding partner (e.g., a PROTAC containing this compound), the formation of a complex alters its movement, which is detected as a change in the fluorescence signal. This allows for the precise determination of binding affinities (dissociation constant, Kd).
Other assays used to confirm these interactions include co-immunoprecipitation, where lenalidomide was shown to potentiate the binding between CRBN and the transcription factors IKZF1 and IKZF3 in cell lysates. nih.gov Furthermore, molecular dynamics simulations have been employed to investigate the specific interactions, such as hydrogen bonds, that stabilize the drug-protein complex. scielo.org.za
Table 2: Example Data from Protein-Protein Interaction Studies
| Interacting Molecules | Assay Type | Finding | Reference |
| CRBN + Lenalidomide + IKZF1/3 | Co-Immunoprecipitation | Lenalidomide potentiates the co-immunoprecipitation of IKZF1/3 with CRBN. | nih.gov |
| CRBN + Lenalidomide | Molecular Dynamics | The glutarimide (B196013) ring of lenalidomide is crucial for interaction with CRBN. | scielo.org.za |
| CRBN-CK1α + Lenalidomide | Biophysical Analysis | Lenalidomide stabilizes the complex by shielding intermolecular hydrogen bonds. | nih.gov |
Genetic and Cell Biological Tools
To validate the mechanism of action of this compound-based degraders within a cellular context, genetic and cell biological tools are indispensable. These methods help confirm that the observed cellular phenotype is a direct result of the intended target's degradation via the specified E3 ligase.
Gene Knockdown/Knockout Studies to Elucidate Target Dependency
Gene editing technologies like CRISPR-Cas9 (knockout) or RNA interference (knockdown) are used to systematically remove key proteins from the degradation pathway. By observing how the absence of these proteins affects the activity of the PROTAC, researchers can confirm the dependency on each component.
CRBN Knockdown/Knockout: To prove that the PROTAC works through the intended E3 ligase, experiments are performed in cells where the CRBN gene has been knocked down or knocked out. The introduction of shRNA against CRBN has been shown to induce resistance to lenalidomide, demonstrating the critical role of CRBN in the drug's activity. nih.gov If the PROTAC is no longer able to degrade its target protein in these cells, it confirms that its mechanism is CRBN-dependent.
Table 3: Expected Outcomes of Gene Knockdown/Knockout Studies
| Genetic Modification | Cell Line | Treatment | Expected Outcome on Target Degradation | Rationale |
| CRBN Knockdown | Target-expressing cells | PROTAC w/ Lenalidomide-C4-NH2 | Degradation is blocked or significantly reduced | Confirms the PROTAC's reliance on the CRBN E3 ligase. |
| Target Knockdown | Wild-type cells | No Treatment | Phenotype mimics PROTAC treatment | Validates the target's role in the observed biological effect. |
| Target Overexpression | Wild-type cells | PROTAC w/ Lenalidomide-C4-NH2 | Reduced efficacy of PROTAC | Demonstrates that the effect is target-specific and concentration-dependent. |
Reporter Gene Assays for Protein Stability
Reporter gene assays offer a powerful and often high-throughput method for monitoring the stability of a specific protein in real-time within living cells. These systems are engineered to directly link the presence of the target protein to a measurable signal, such as light or fluorescence.
The general strategy involves creating a fusion protein by genetically linking the target protein to a reporter protein like Luciferase or Green Fluorescent Protein (GFP). This fusion construct is then expressed in cells.
Principle of Action: In the absence of a degrader, the fusion protein is stable, and the reporter generates a strong, measurable signal. When the cells are treated with a PROTAC containing this compound, it recruits CRBN to the fusion protein. The subsequent ubiquitination and proteasomal degradation of the entire fusion protein lead to a decrease in the reporter signal.
Application: This method was effectively used to show that lenalidomide exposure accelerated the degradation of luciferase-linked IKZF1 and IKZF3 constructs, providing direct evidence of induced protein degradation. nih.gov The rate and extent of signal loss can be quantified to determine the degradation kinetics and efficiency (e.g., DC₅₀ and Dₘₐₓ) of the PROTAC.
Table 4: Principle of Reporter Gene Assay for Protein Degradation
| State | Cellular Process | Reporter Signal | Interpretation |
| Untreated | The fusion protein (Target-Reporter) is expressed and stable. | High and stable (e.g., bright fluorescence). | Baseline protein level. |
| Treated | PROTAC induces ubiquitination and degradation of the fusion protein. | Decreases over time. | The rate of signal loss correlates with the efficiency of degradation. |
Future Research Trajectories
Development of Next-Generation Lenalidomide-Based PROTACs with Enhanced Properties
The initial success of lenalidomide (B1683929) and its analogues has spurred the development of next-generation degraders with improved characteristics. nih.gov Research is focused on creating molecules that offer deeper and more selective degradation of target proteins, thereby enhancing therapeutic windows and minimizing off-target effects. patsnap.com One key strategy involves the chemical modification of the core lenalidomide structure. For instance, studies have shown that modifications at the 6-position of the lenalidomide ring can fine-tune the selectivity for neosubstrates, leading to the preferential degradation of specific target proteins like IKZF1, IKZF3, and CK1α, which are implicated in hematological cancers. researchgate.net This approach allows for the design of PROTACs with a more controlled and targeted impact.
These next-generation agents, sometimes referred to as novel immunomodulatory drugs or CRBN E3 ligase modulators (CELMoDs), are being developed to overcome resistance to earlier therapies and to degrade new targets. nih.govresearchgate.net By refining the chemical structure, scientists aim to improve physiological selectivity and potency, leading to more effective treatments for malignancies like multiple myeloma. patsnap.comnih.gov
Table 1: Examples of Next-Generation Thalidomide (B1683933) Analogue Degraders
| Agent | Status | Key Feature |
| Iberdomide | Clinical Development | A next-generation CELMoD designed for improved synergistic effects in combination therapies. patsnap.com |
| Avadomide | Clinical Development | A novel thalidomide analogue developed to overcome therapeutic resistance. nih.gov |
| CC-92480 | Clinical Development | A potent degrader being investigated for its ability to induce deeper degradation of known targets. patsnap.comnih.gov |
| CC-90009 | Clinical Development | A degrader designed to target GSPT1, a substrate not degraded by lenalidomide, for applications in hematologic malignancies. researchgate.netresearchgate.net |
| CFT7455 | Clinical Development | A CRBN-based PROTAC with potent activity being explored for hematologic cancers. researchgate.net |
Exploration of Novel E3 Ligase Recruiters beyond CRBN using Lenalidomide-C4-NH2 Hydrochloride as a Template
While Lenalidomide-C4-NH2 is an exemplary recruiter for the CRBN E3 ligase, a significant limitation of the current PROTAC landscape is the reliance on a small number of E3 ligases, primarily CRBN and Von Hippel-Lindau (VHL). elifesciences.orgnih.gov This dependency creates a bottleneck, as resistance can emerge through mutations in these ligases, and their expression levels can vary across different tissues. nih.govresearchgate.net
Consequently, a major thrust of future research is to expand the repertoire of available E3 ligases for TPD applications. wisc.edu This expansion is crucial for overcoming resistance and enabling tissue-specific protein degradation. nih.govnih.gov The search for new recruiters, however, generally involves the discovery of entirely new chemical scaffolds that bind to other E3 ligases, rather than modifying the lenalidomide template, which is highly specific to CRBN. elifesciences.orgnih.gov
Tremendous effort is being invested in identifying ligands for some of the over 600 E3 ligases in the human proteome. nih.gov Strategies include:
Chemoproteomics: Using activity-based protein profiling (ABPP) to identify small molecules that covalently bind to cysteines on E3 ligases like DCAF11 and DCAF16. nih.gov
Ligand Screening: High-throughput screening of compound libraries to find non-covalent binders for novel E3 ligases such as the aryl hydrocarbon receptor (AhR). nih.gov
Structure-Based Drug Design: Designing high-affinity ligands for newly identified E3 ligases like GID4 (Glucose-induced degradation protein 4). elifesciences.org
By diversifying the available E3 ligase recruiters, future PROTACs could switch between different ligases to circumvent resistance or to target proteins in specific cellular compartments or tissues where a particular ligase is highly expressed. wisc.edubohrium.com
Refinement of PROTAC Design Principles for Improved In Vitro and In Vivo Performance
The development of effective PROTACs is a complex process that goes beyond simply linking a target binder to an E3 ligase recruiter. nih.gov The modular nature of PROTACs, consisting of a target ligand, a linker, and an E3 ligase ligand like Lenalidomide-C4-NH2, allows for systematic optimization. nih.gov Future research is intensely focused on refining the principles that govern PROTAC efficacy to improve both laboratory performance (in vitro) and clinical outcomes (in vivo).
Key areas of refinement include:
Linker Optimization: The linker is not merely a spacer but plays a critical role in determining the stability and geometry of the ternary complex (PROTAC-target-E3 ligase). Its length, composition, and attachment points can significantly impact degradation efficiency and selectivity. researchgate.netnih.gov
Ternary Complex Dynamics: Understanding and predicting how a PROTAC induces a productive ternary complex is essential. Advanced real-time cellular platforms are being developed to monitor the kinetics of complex formation, ubiquitination, and degradation, providing crucial insights for rational design. nih.gov
Predictive Modeling: The development of computational and quantitative structure-activity relationship (QSAR) models aims to predict the degradation activity of new PROTAC designs, thereby accelerating the optimization cycle. researchgate.net
By focusing on these principles, researchers can more efficiently develop potent and selective degraders suitable for clinical investigation. nih.gov
Elucidation of Mechanisms Governing Degrader Resistance and Strategies for Overcoming It
As with any targeted therapy, the development of resistance is a significant clinical challenge for protein degraders. irbbarcelona.org Unlike traditional inhibitors, which can be rendered ineffective by a single point mutation in the target's binding site, resistance to PROTACs often involves more complex mechanisms related to the cell's protein disposal machinery. researchgate.netnih.gov
Research has identified several key mechanisms of resistance:
Downregulation or Mutation of E3 Ligase Components: The most common mechanism is the loss or mutation of the E3 ligase that the PROTAC recruits. For lenalidomide-based degraders, this involves alterations to CRBN or essential components of its complex, such as CUL4. researchgate.netbohrium.com
Impaired Ubiquitin Transfer: Resistance can also arise from the loss-of-function of other proteins in the ubiquitination pathway, such as the E2 conjugating enzymes (e.g., UBE2G1 for CRBN-based degraders). bohrium.com
Target-Related Modifications: While less common, mutations in the target protein that prevent PROTAC binding can also confer resistance. frontiersin.org
To combat resistance, several strategies are being actively explored:
Alternating E3 Ligase Recruitment: A primary strategy is to develop PROTACs that recruit different E3 ligases (e.g., VHL instead of CRBN). This would allow clinicians to switch therapies if resistance to one type of degrader emerges. bohrium.com
Targeting Resistance Vulnerabilities: A novel approach involves identifying and exploiting new vulnerabilities in degrader-resistant cells. For example, research has identified the small molecule RBS-10, which is bioactivated by the NQO1 enzyme—an enzyme found to be overexpressed in degrader-resistant cancer cells—to selectively kill these resistant cells. irbbarcelona.orgnih.gov
Developing Next-Generation Degraders: Creating more potent degraders or those with different binding modes may overcome resistance mutations. nih.gov
Understanding these resistance pathways is crucial for patient stratification and for designing rational combination therapies to prevent or delay the onset of resistance. researchgate.netnih.gov
Q & A
Q. What are the critical safety protocols for handling Lenalidomide-C4-NH2 hydrochloride in laboratory settings?
this compound requires strict adherence to safety guidelines:
- Personal Protective Equipment (PPE): Use gloves, lab coats, and safety goggles to avoid skin/eye contact. In case of exposure, rinse skin with soap/water or eyes with water for 15 minutes .
- Ventilation: Ensure adequate airflow to prevent inhalation of dust or aerosols.
- Storage: Store at -20°C in airtight containers to maintain stability, as recommended for PROTAC-related compounds .
- Spill Management: Collect spilled material using non-sparking tools and dispose of as hazardous waste .
Q. Why is this compound commonly used in PROTAC development?
This compound acts as a Cereblon (CRBN) E3 ligase ligand , enabling targeted protein degradation. Its structure allows conjugation via a linker to a target protein-binding moiety, forming a PROTAC that recruits CRBN to induce ubiquitination and proteasomal degradation of the target . The hydrochloride form enhances solubility and stability, critical for in vitro and in vivo applications .
Advanced Research Questions
Q. How does linker design influence the efficacy and pharmacokinetics of PROTACs incorporating this compound?
- Linker Flexibility vs. Rigidity: Flexible PEG-based linkers improve tissue penetration but may increase metabolic oxidation, reducing exposure duration. Rigid alkyl chains offer metabolic stability but limit conformational adaptability .
- Experimental Optimization: Use structure-activity relationship (SAR) studies to compare linker lengths and chemistries. Evaluate degradation efficiency (e.g., DC50 values) and cellular uptake via mass spectrometry or Western blotting .
Q. How should researchers address discrepancies in IC50 values across cell lines (e.g., RS4;11 vs. MOLM-13 leukemia cells)?
- Context-Specific Factors: Variability may arise from differences in CRBN expression levels, target protein abundance, or cellular proteasome activity. Validate CRBN expression via qPCR or flow cytometry before experimentation .
- Data Normalization: Use internal controls (e.g., CRBN-knockout cells) to isolate PROTAC-specific effects. Triplicate experiments with dose-response curves (0.1–1000 nM range) are essential .
Q. What experimental strategies mitigate the "hook effect" in PROTACs using this compound?
The hook effect occurs at high PROTAC concentrations, where independent binding of CRBN and target ligands prevents ternary complex formation. To address this:
Q. How can researchers reconcile PK/PD discrepancies in PROTAC studies?
PROTACs exhibit sub-stoichiometric activity, requiring sensitive detection methods:
- PK Analysis: Use LC-MS/MS to measure plasma/tissue concentrations, accounting for rapid clearance due to linker metabolism .
- PD Markers: Quantify target protein degradation over time via Western blotting or ubiquitination-specific antibodies. Pair with PK data to model dose-response relationships .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
